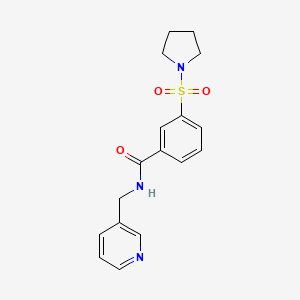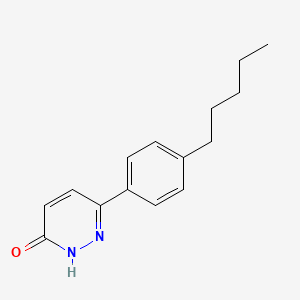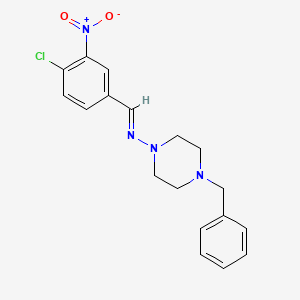
N-(3-pyridinylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-pyridinylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide is a useful research compound. Its molecular formula is C17H19N3O3S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 345.11471265 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure Analysis
Research on derivatives of N-(3-pyridinylmethyl)-3-(1-pyrrolidinylsulfonyl)benzamide has explored their crystal structures. One study on a related N-(pyridin-2-ylmethyl)benzamide derivative highlighted the crystal structure, showcasing how the orientation of the pyridine ring with respect to the benzene ring varies significantly between molecules in the asymmetric unit. This structural variability plays a crucial role in understanding the compound's chemical behavior and potential applications in materials science and pharmacology (Artheswari, Maheshwaran, & Gautham, 2019).
Antimicrobial Activity
Another avenue of research has involved evaluating the antimicrobial properties of this compound derivatives. For instance, N-(3-Hydroxy-2-pyridyl)benzamides have been synthesized and tested against various bacteria, such as Escherichia coli and Staphylococcus aureus, indicating a potential for these compounds in developing new antibacterial agents (Mobinikhaledi, Forughifar, Shariatzadeh, & Fallah, 2006).
Chemical Synthesis and Applications
Research also encompasses the synthesis and potential applications of these benzamide derivatives. One study detailed the synthesis of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound with significant antitumor activity and potential as an anticancer drug due to its selective inhibition of histone deacetylase (HDAC) (Zhou et al., 2008). Another explored the kinetics and products of photocatalytic degradation of pyridine in water, providing insights into environmental applications for degrading noxious chemicals (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Novel Synthetic Routes and Drug Discovery
Further studies have focused on novel synthetic routes and the exploration of this compound derivatives for drug discovery. For example, research on the synthesis and evaluation of benzamides as KCNQ2/Q3 potassium channel openers demonstrates the therapeutic potential of these compounds in treating epilepsy and pain (Amato et al., 2011).
Propriétés
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-17(19-13-14-5-4-8-18-12-14)15-6-3-7-16(11-15)24(22,23)20-9-1-2-10-20/h3-8,11-12H,1-2,9-10,13H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFMNRHKNZHRNRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-5,8-dimethylquinolin-4-ol](/img/structure/B5599052.png)
![N-[(E)-benzylideneamino]pentanamide](/img/structure/B5599057.png)
![N-{(3S*,4R*)-1-[(3-chloro-2-thienyl)carbonyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5599063.png)
![1-{3-FLUORO-4-[4-(2-THIENYLCARBONYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B5599072.png)

![3-isobutyl-N-[1-methyl-2-(2-thienyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5599081.png)
![5-[2-(azepan-1-yl)-2-oxoethyl]-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5599101.png)
![Ethyl 2-[2-(thiophene-2-amido)-1,3-thiazol-4-yl]acetate](/img/structure/B5599107.png)
![2-[(5-Methylfuran-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5599114.png)

![2-[2-(1H-imidazol-4-yl)ethyl]-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599128.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(2-oxo-1-pyrrolidinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5599130.png)
![3-(3-hydroxy-3-methylbutyl)-N-[1-(6-methyl-2-pyridinyl)ethyl]benzamide](/img/structure/B5599148.png)
